molecular formula C23H30N2O6 B4921847 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine

Katalognummer B4921847
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: WKLLLQIHOKYBJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP is a popular research compound due to its unique structure and potential therapeutic applications.

Wirkmechanismus

The exact mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to inhibit the reuptake of serotonin, leading to increased serotonin levels in the brain.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase the release of oxytocin, a hormone involved in social bonding and trust.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well-characterized. However, 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has some limitations. It has a short half-life, meaning its effects are short-lived. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also a relatively weak serotonin receptor agonist, meaning high doses may be required to elicit a response.

Zukünftige Richtungen

There are several potential future directions for research on 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further research is needed to determine the optimal dosage and duration of treatment. Another area of interest is its potential as a treatment for Parkinson's disease. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase dopamine levels in the brain, which may be beneficial in Parkinson's disease. Finally, 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine may have potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting it may be useful in the treatment of addiction.

Synthesemethoden

The synthesis of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 3,5-dimethoxybenzylamine and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.

Eigenschaften

IUPAC Name

[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6/c1-27-18-10-16(11-19(14-18)28-2)15-24-6-8-25(9-7-24)23(26)17-12-20(29-3)22(31-5)21(13-17)30-4/h10-14H,6-9,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLLLQIHOKYBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.